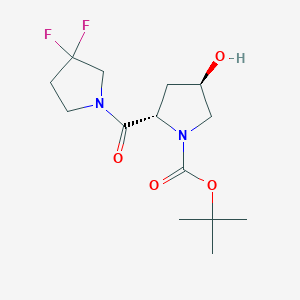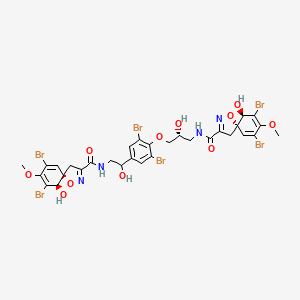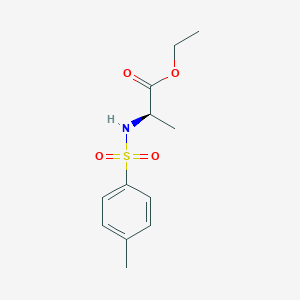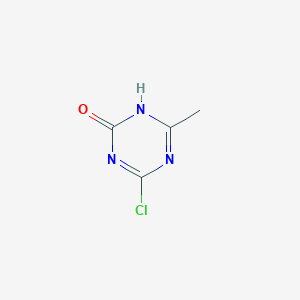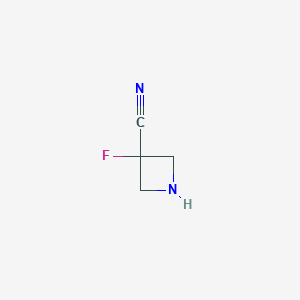
3-Fluoroazetidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroazetidine-3-carbonitrile is a fluorinated organic compound with the molecular formula C4H5FN2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a fluorine atom and a nitrile group attached to the azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazetidine-3-carbonitrile typically involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. The key steps include:
Bromofluorination: This step involves the addition of bromine and fluorine atoms to the carbon-carbon double bond of N-alkenylimines.
Reduction: The bromofluorinated N-alkylimines are treated with reducing agents to obtain the corresponding amines.
Cyclization: The amines undergo intramolecular substitution of the bromine atom to form the desired this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoroazetidine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution: Formation of substituted azetidines.
Reduction: Formation of 3-fluoroazetidine-3-amine.
Oxidation: Formation of oxidized derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
3-Fluoroazetidine-3-carbonitrile has several applications in scientific research, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural properties.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoroazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity. Detailed studies on the exact molecular targets and pathways are still ongoing.
Comparaison Avec Des Composés Similaires
3-Fluoropyrrolidine: Another fluorinated heterocycle with similar applications in pharmaceuticals.
3-Fluoroazetidine: A closely related compound without the nitrile group.
Uniqueness: 3-Fluoroazetidine-3-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile building block for various applications in research and industry .
Propriétés
IUPAC Name |
3-fluoroazetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2/c5-4(1-6)2-7-3-4/h7H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQJQYCMNWSTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
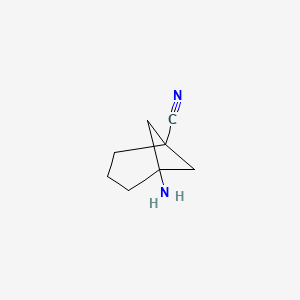
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
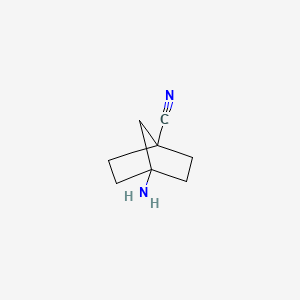

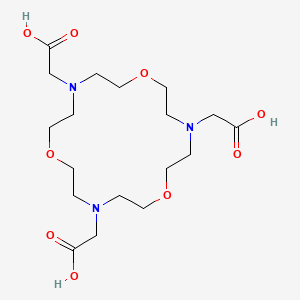

![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
